

Technical Guide: 2-Chloro-4-hydrazinopyrimidine (CAS 52476-87-6)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-hydrazinopyrimidine

Cat. No.: B1339531

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **2-Chloro-4-hydrazinopyrimidine**, a key heterocyclic building block in synthetic and medicinal chemistry. It details its physicochemical properties, experimental protocols for its synthesis and derivatization, and its applications in the development of novel compounds.

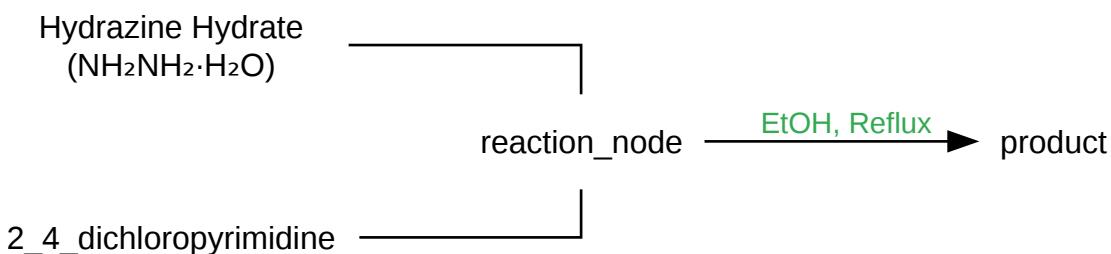
Core Compound Properties

2-Chloro-4-hydrazinopyrimidine is a substituted pyrimidine characterized by a reactive chlorine atom at the 2-position and a nucleophilic hydrazine group at the 4-position.^[1] This unique arrangement of functional groups makes it a versatile intermediate for constructing more complex molecular architectures, particularly fused heterocyclic systems.^[1]

Physicochemical Data

The key quantitative properties of **2-Chloro-4-hydrazinopyrimidine** are summarized in the table below for easy reference.

Property	Value	Source(s)
CAS Number	52476-87-6	[2] [3] [4]
Molecular Formula	C ₄ H ₅ CIN ₄	[1] [2] [4] [5]
Molecular Weight	144.56 g/mol	[1] [2] [4] [5]
Appearance	Solid, White Solid	[1] [2]
Melting Point	175-176 °C	[1] [5] [6]
Boiling Point	406.27 °C at 760 mmHg	[5] [6]
Density	1.53 g/cm ³	[5] [6]
Flash Point	199.50 °C	[5] [6]
Refractive Index	1.684	[5] [6]
pKa (Predicted)	7.55 ± 0.70	N/A
LogP (XLogP3)	1.18890	[5] [6]


Synthesis and Experimental Protocols

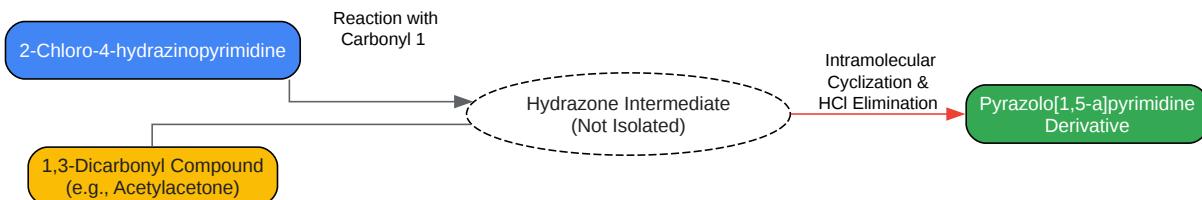
2-Chloro-4-hydrazinopyrimidine is primarily used as a reactant in cyclocondensation reactions. Below are detailed protocols for its synthesis and its subsequent use in the formation of biologically relevant scaffolds.

Synthesis of 2-Chloro-4-hydrazinopyrimidine

The synthesis of **2-Chloro-4-hydrazinopyrimidine** is most effectively achieved via nucleophilic aromatic substitution of a chlorine atom from 2,4-dichloropyrimidine with hydrazine. The chlorine atom at the 4-position is more susceptible to nucleophilic attack than the one at the 2-position, allowing for a selective monosubstitution.

Reaction Scheme:

[Click to download full resolution via product page](#)


Synthesis of 2-Chloro-4-hydrazinopyrimidine.

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloropyrimidine (1.0 eq) in ethanol (EtOH).
- Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.0-1.2 eq) dropwise at room temperature.
- Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Work-up: After completion, cool the mixture to room temperature and pour it into ice-cold water.
- Isolation: The resulting precipitate is collected by vacuum filtration, washed with cold water, and then a small amount of cold ethanol.
- Purification: Dry the solid product under vacuum. If necessary, recrystallize from ethanol to obtain pure **2-Chloro-4-hydrazinopyrimidine** as a white solid.

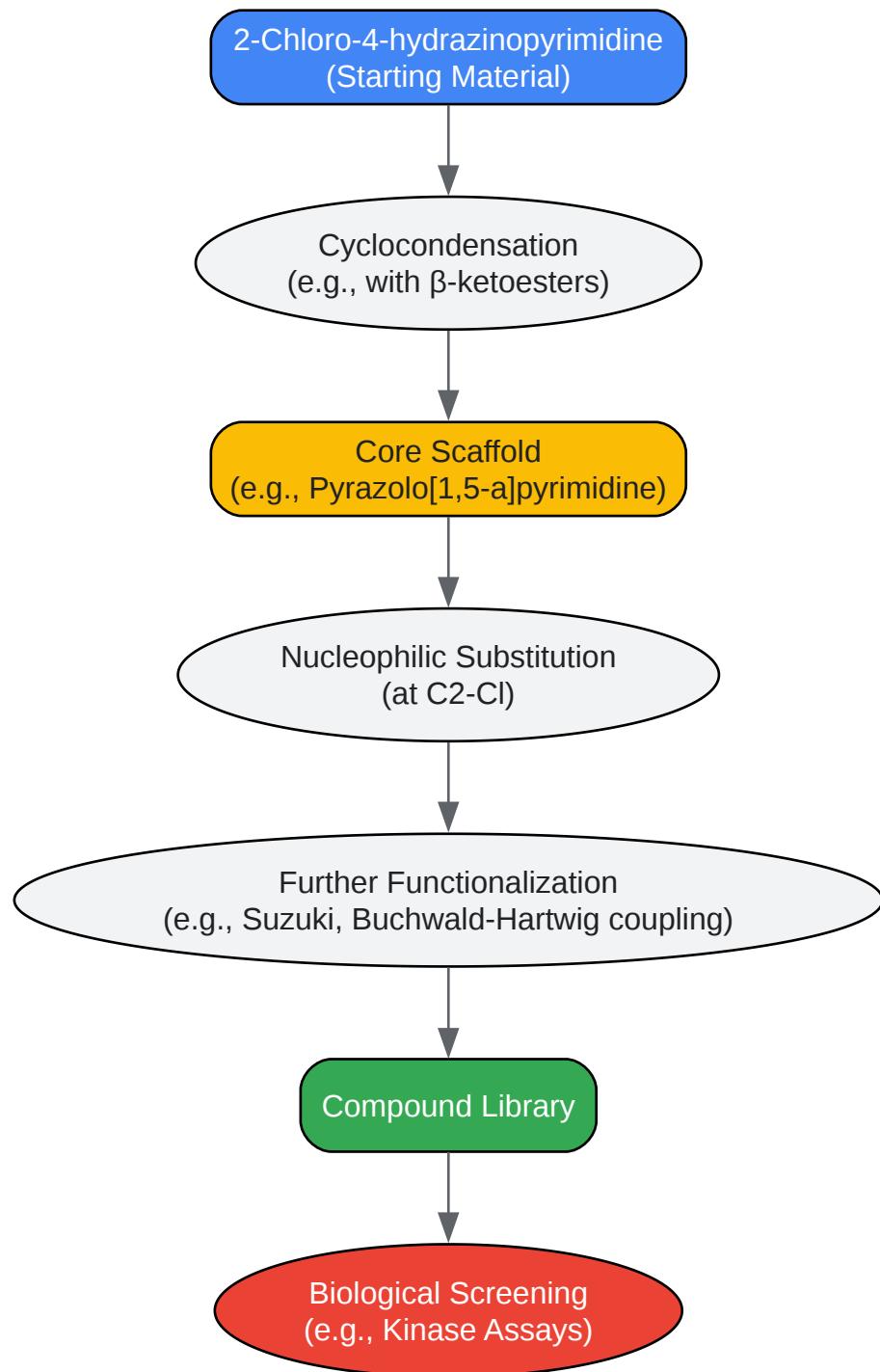
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

A primary application of **2-Chloro-4-hydrazinopyrimidine** is its reaction with 1,3-dicarbonyl compounds, such as acetylacetone or various β -ketoesters, to form the pyrazolo[1,5-a]pyrimidine scaffold. This reaction is a classic example of a cyclocondensation.

[Click to download full resolution via product page](#)

Workflow for Pyrazolo[1,5-a]pyrimidine Synthesis.

Experimental Protocol (using Acetylacetone):


- Reaction Setup: Suspend **2-Chloro-4-hydrazinopyrimidine** (1.0 eq) in ethanol or glacial acetic acid in a round-bottom flask.
- Addition of Dicarbonyl: Add acetylacetone (1.0 eq) to the suspension.
- Reaction: Heat the mixture to reflux for 4-6 hours. The reaction involves the initial formation of a hydrazone, followed by an intramolecular cyclization with the elimination of water and subsequently HCl.
- Isolation: Cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and pour the residue into water to induce precipitation.
- Purification: Wash the crude solid with water and a suitable organic solvent (e.g., diethyl ether or cold ethanol). The product can be further purified by recrystallization from an appropriate solvent like ethanol or isopropanol.

Applications in Drug Discovery and Medicinal Chemistry

The pyrimidine nucleus is a foundational scaffold in numerous biologically active molecules.^[7] **2-Chloro-4-hydrazinopyrimidine** serves as a crucial intermediate for synthesizing derivatives with potential therapeutic value.

- Scaffold for Fused Heterocycles: It is a key precursor for pyrazolo[1,5-a]pyrimidines and [2][3] [5]triazolo[1,5-a]pyrimidines. These fused ring systems are present in compounds explored as kinase inhibitors, anti-cancer agents, and anti-tubercular agents.
- Potential Biological Activities: While the core molecule is primarily a building block, its derivatives have shown potential antimicrobial and anticancer activities in preliminary studies.[1] The hydrazone moiety, in particular, is a common functional group in the design of anti-tumor drugs.

The general workflow from this starting material to a final biologically active library is depicted below.

[Click to download full resolution via product page](#)

Role in a Drug Discovery Workflow.

Handling and Storage

- Storage: Store long-term at 2-8°C in a dark, inert atmosphere.[1][2] The hydrazine group is susceptible to thermal degradation.[1]
- Handling: Handle in a well-ventilated place, wearing suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols.

Disclaimer: This product is for research and development use only. It is not intended for use in foods, cosmetics, or drugs (human or veterinary) and must be handled by technically-qualified persons.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.pg.edu.pl [chem.pg.edu.pl]
- 5. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds - Google Patents [patents.google.com]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Guide: 2-Chloro-4-hydrazinopyrimidine (CAS 52476-87-6)]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1339531#2-chloro-4-hydrazinopyrimidine-cas-number-52476-87-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com